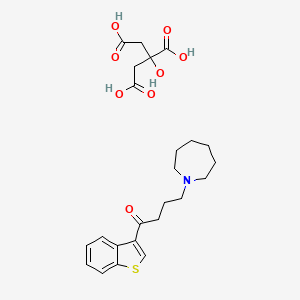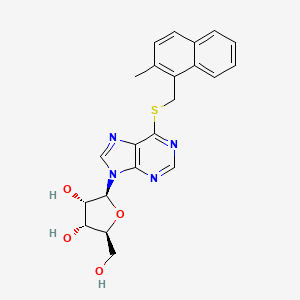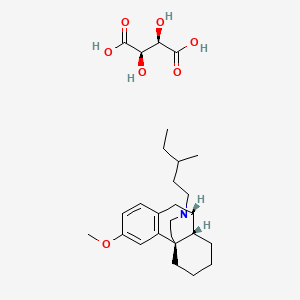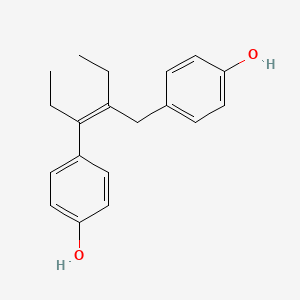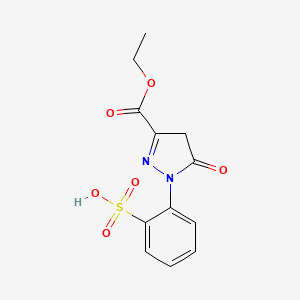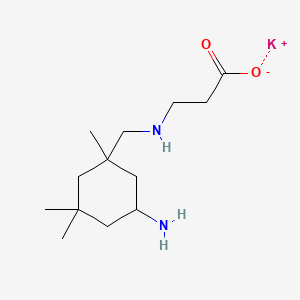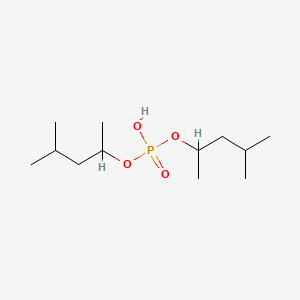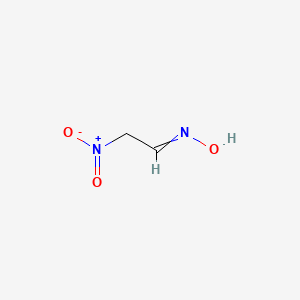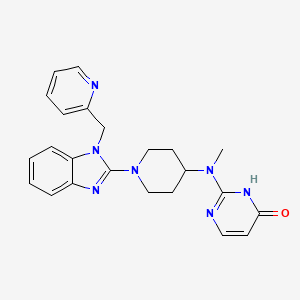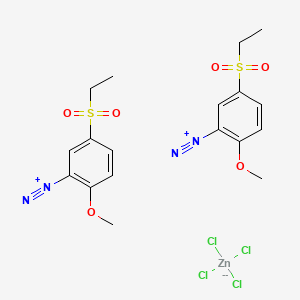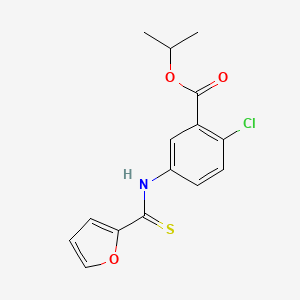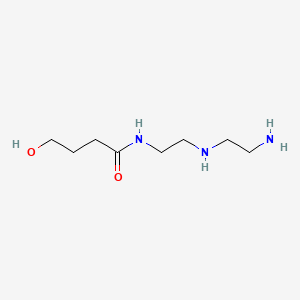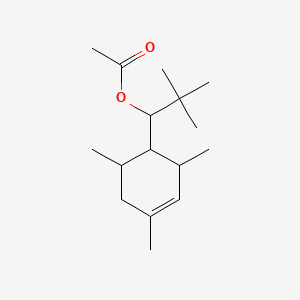
alpha-(1,1-Dimethylethyl)-2,4,6-trimethylcyclohex-3-ene-1-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide: (EINECS 303-653-2) is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to form stable and intense colors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical processes, including the coloration of textiles and plastics. Its stability and intense color make it a valuable component in the dye industry.
Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific cellular structures helps in studying cell morphology and function.
Medicine: The compound has potential applications in medical diagnostics as a staining agent for histological samples. Its use in identifying specific tissues and cells aids in the diagnosis of various diseases.
Industry: Apart from its use in dyeing textiles, the compound is also employed in the production of colored inks, paints, and coatings. Its vibrant color and stability make it suitable for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo group (N=N) plays a crucial role in its binding properties. In biological systems, the compound can interact with cellular components, leading to changes in cell morphology and function. The exact molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
Comparison with Similar Compounds
- 4-(Phenylazo)phenol
- 4-(Phenylazo)diphenylamine
- N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides
Uniqueness: N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide stands out due to its specific structural features, such as the presence of the anisyl group and the naphthalene ring. These features contribute to its unique color properties and stability, making it more suitable for certain applications compared to other similar compounds.
Properties
CAS No. |
94201-65-7 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[2,2-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)propyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-10-8-11(2)14(12(3)9-10)15(16(5,6)7)18-13(4)17/h8,11-12,14-15H,9H2,1-7H3 |
InChI Key |
HAHXIWRBMODYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1C(C(C)(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


